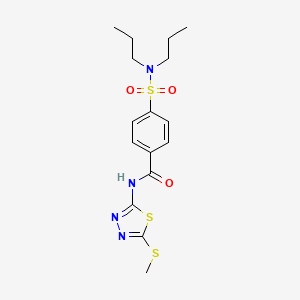
4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H22N4O3S3 and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : The compound features a thiadiazole ring substituted with a methylthio group at position 5 and a sulfonamide moiety.
- Functional Groups : The presence of both a benzamide and a dipropylsulfamoyl group enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
- Mechanism : These compounds often inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. For instance, studies have shown that certain thiadiazole derivatives demonstrate bacteriostatic effects against E. coli and K. pneumoniae .
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| C1 | K. pneumoniae | 32 | Bacteriostatic |
| C4 | E. coli | 25 | Efflux Pump Inhibitor |
Anticancer Activity
Thiadiazole derivatives also show promising anticancer properties. Studies have reported that compounds with similar structures can induce cell cycle arrest in various cancer cell lines.
- Cell Cycle Analysis : For example, one study demonstrated that specific thiadiazole derivatives arrested HepG2 cells in the S phase and MCF-7 cells in the G2/M phase . This suggests that these compounds may interfere with DNA replication and mitosis.
| Compound | Cell Line | Phase Arrested | Effect |
|---|---|---|---|
| 4e | HepG2 | S | Antiproliferative |
| 4i | MCF-7 | G2/M | Growth Inhibition |
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzamide ring enhances binding affinity to target receptors.
- Thiadiazole Ring Modifications : Variations in the thiadiazole ring can significantly affect the compound's potency against specific bacterial strains or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against standard antibiotics and found that certain compounds exhibited comparable or superior activity against resistant strains of bacteria.
- Anticancer Potential : Research on the antiproliferative effects of thiadiazoles indicated that modifications to the sulfonamide group could enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells.
属性
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S3/c1-4-10-20(11-5-2)26(22,23)13-8-6-12(7-9-13)14(21)17-15-18-19-16(24-3)25-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECRSTRVGNMRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














